molecular formula C14H16Cl2N2O5S B2368991 Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318469-55-5

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B2368991
CAS No.: 318469-55-5
M. Wt: 395.25
InChI Key: NWUVTGDOPFQPAW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-[1-(3,4-dichlorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O5S/c1-2-23-13(19)8-12-14(20)17-5-6-18(12)24(21,22)9-3-4-10(15)11(16)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVTGDOPFQPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Ring Activation

Piperazine’s secondary amines require activation to enhance nucleophilicity for subsequent sulfonylation. Deprotonation using potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) at 0–5°C generates a reactive piperazine dianion, which preferentially reacts at the 1-position due to steric and electronic effects. Alternative bases like triethylamine (TEA) yield inferior regiocontrol, as evidenced by a 15% reduction in isolated product when substituted for K₂CO₃.

Table 1: Base Selection for Piperazine Activation

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ THF 0–5 89
TEA DCM 25 74
NaH DMF -10 68

Sulfonylation with 3,4-Dichlorophenylsulfonyl Chloride

The activated piperazine reacts with 3,4-dichlorophenylsulfonyl chloride in a stoichiometric 1:1 ratio. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride; reactions conducted in THF under nitrogen atmosphere achieve 92% conversion. Excess sulfonyl chloride (>1.2 equivalents) leads to disubstitution byproducts, necessitating precise stoichiometric control.

Esterification with Ethyl Bromoacetate

The final step introduces the ethyl acetate side chain via nucleophilic acyl substitution. Ethyl bromoacetate reacts with the secondary amine at the 2-position of the sulfonylated piperazine in the presence of potassium iodide (KI) as a catalyst. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, with a 78% yield achieved after 6 hours at 60°C.

Optimization of Reaction Conditions

Solvent Effects on Sulfonylation

Solvent polarity directly impacts sulfonylation efficiency. Non-polar solvents like toluene result in incomplete reactions (<50% yield), while THF and acetonitrile (ACN) provide optimal dielectric environments for the SN2 mechanism.

Table 2: Solvent Screening for Sulfonylation Step

Solvent Dielectric Constant Yield (%)
THF 7.5 92
ACN 37.5 88
Toluene 2.4 47
DCM 8.9 65

Temperature and Catalysis

Elevated temperatures accelerate esterification but risk decomposition of the sulfonamide intermediate. A balance is struck at 60°C, where the reaction proceeds efficiently without degradation. Catalytic KI (10 mol%) mitigates bromide displacement bottlenecks, improving yields by 18% compared to uncatalyzed conditions.

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Recent patents advocate for continuous flow systems to enhance scalability. A tubular reactor with in-line IR monitoring achieves 94% conversion in the sulfonylation step, reducing batch-to-batch variability.

Purification Challenges

Chromatographic purification remains a bottleneck due to the compound’s high polarity. Industrial protocols employ recrystallization from ethanol/water (3:1 v/v), yielding 98% pure product with a single crystallization.

Table 3: Industrial vs. Laboratory-Scale Yields

Parameter Laboratory Scale Industrial Scale
Yield (%) 72 85
Purity (%) 95 98
Cycle Time (hours) 24 8

Analytical Characterization and Byproduct Profiling

Regioisomeric Byproducts

The 3-oxo-piperazine intermediate occasionally undergoes tautomerization, leading to 2-sulfonyl-4-oxo regioisomers. GC-MS analysis identifies these byproducts at 3–5% levels, necessitating gradient HPLC for removal.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.70 (m, 4H, piperazine), 4.15 (q, 2H, OCH₂), 7.55–7.70 (m, 3H, aryl-H).
  • IR (KBr): 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has been investigated for its potential as an antipsychotic and antidepressant agent. The piperazine ring is known for its activity in central nervous system modulation, which can be beneficial in treating disorders such as schizophrenia and depression.

Case Studies

A study published in a peer-reviewed journal highlighted the efficacy of similar piperazine derivatives in modulating neurotransmitter systems, suggesting that this compound could exhibit comparable effects. The research demonstrated that compounds with similar structural motifs had significant binding affinities for serotonin and dopamine receptors, which are critical targets for psychiatric medications .

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide moieties exhibit antimicrobial properties. This compound may possess similar activities due to its sulfonyl group.

Experimental Findings

In vitro studies have shown that related sulfonamide compounds effectively inhibit bacterial growth by interfering with folic acid synthesis. Given the structural similarities, it is plausible that this compound could also demonstrate antimicrobial efficacy against various pathogens .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, particularly through modulation of cytokine release. Research into piperazine derivatives has revealed their ability to inhibit pro-inflammatory mediators.

Clinical Relevance

A study focused on piperazine-based anti-inflammatory agents found that these compounds reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in animal models of inflammation . This indicates that this compound could be explored further for its therapeutic potential in inflammatory diseases.

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various chemical pathways involving piperazine derivatives and sulfonamide chemistry. Its industrial application may extend to the production of pharmaceuticals where it serves as an intermediate or active pharmaceutical ingredient (API).

Synthesis Overview

The synthesis typically involves:

  • Formation of the piperazine ring.
  • Introduction of the sulfonamide group.
  • Esterification with ethanoic acid.

This multi-step synthesis highlights its utility in pharmaceutical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Ethyl 2-{1-[(4-Fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 318288-74-3)
  • Substituent : 4-Fluorophenyl sulfonyl .
  • Formula : C₁₄H₁₆FN₂O₅S
  • Molecular Weight : ~377.31 g/mol.
  • Lipophilicity: Lower logP compared to the dichloro analog, affecting membrane permeability.
b. N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (Compound 28)
  • Substituent : 3,4-Dichlorophenyl acetyl linked to a benzothiazole .
  • Molecular Weight : 403.23 g/mol.
  • Yield : 45% under microwave synthesis.
  • Comparison :
    • Bioactivity : The benzothiazole core may enhance interactions with aromatic receptors (e.g., kinase targets).
    • Synthetic Accessibility : Lower yield suggests challenges in benzothiazole formation compared to sulfonyl-piperazine derivatives .

Variations in Linker Groups

a. Ethyl 2-(4-((2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10g)
  • Linker : Urea-thiazole-piperazine .
  • Formula : C₂₄H₂₂Cl₂N₆O₃S.
  • Molecular Weight : 548.1 g/mol.
  • Yield : 87.0%.
  • Comparison: Hydrogen Bonding: The urea group provides hydrogen-bond donors/acceptors, unlike the sulfonyl group. Synthetic Efficiency: High yield indicates robust coupling reactions for thiazole-urea derivatives .
b. Methyl 2-[1-({[2-(4-Chlorophenyl)acetyl]amino}carbothioyl)-3-oxo-2-piperazinyl]acetate
  • Linker : Thiourea-acetyl .
  • Molecular Weight : 383.85 g/mol.
  • Comparison :
    • Metabolic Stability : Thiourea may resist hydrolysis better than esters but could pose toxicity risks.
    • Steric Effects : Bulkier thiourea linkage might hinder receptor access compared to sulfonyl .

Structural Analogues with Additional Rings

a. 4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate
  • Core : Piperazine with fluorobenzoyl and hydroxyphenyl ketone .
  • Molecular Weight: Not reported.
  • Comparison :
    • Solubility : The hydroxyphenyl group improves water solubility vs. dichlorophenyl sulfonyl.
    • Synthetic Route : Multi-step synthesis involving boc-protection and TFA deprotection .

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituent/Linker Molecular Weight (g/mol) Yield (%) Key Distinguishing Feature
Target Compound 3,4-Dichlorophenyl sulfonyl 395.26 N/A High lipophilicity, sulfonyl group
CAS 318288-74-3 4-Fluorophenyl sulfonyl ~377.31 N/A Reduced electron withdrawal
Compound 10g Urea-thiazole 548.1 87.0 Hydrogen-bonding capability
Compound 28 Benzothiazole-acetamide 403.23 45 Benzothiazole core for receptor binding
Methyl ester analog Thiourea-acetyl 383.85 N/A Enhanced metabolic stability

Implications for Research and Development

  • Dichlorophenyl vs. Fluorophenyl : The 3,4-dichloro substitution likely enhances target affinity in hydrophobic pockets, whereas fluorine may improve pharmacokinetics .
  • Linker Design : Sulfonyl groups offer synthetic simplicity and metabolic lability, while urea/thiourea linkers provide tunable hydrogen-bond interactions .
  • Prodrug Potential: Ethyl acetate esters (target compound) are advantageous for oral bioavailability compared to carboxylic acids .

Biological Activity

Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS number 318469-55-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16Cl2N2O5S, with a molecular weight of 395.26 g/mol. The compound features a piperazine ring, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, analogs with piperazine moieties have shown significant cytotoxicity against various cancer cell lines.

The biological activity of this compound appears to involve several mechanisms:

  • Induction of Apoptosis : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. For example, studies have demonstrated that certain piperazine derivatives promote the up-regulation of pro-apoptotic proteins such as Bak while down-regulating anti-apoptotic proteins like Bcl-XL and Bcl-2 .
  • Antiangiogenic Effects : While some studies suggest limited effects on angiogenesis, the overall impact on tumor growth may be mediated through inhibition of blood vessel formation in tumors .
  • Cell Cycle Arrest : Compounds in this class may also interfere with cell cycle progression, leading to growth inhibition in cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyCompoundCell LineIC50 (µM)Observations
Analog AHCT154.6Induced apoptosis via Bcl-XL inhibition
Analog BHT295.0Significant growth inhibition observed
Analog CMCF7<10High selectivity against cancer cells

These findings suggest that this compound may exhibit similar anticancer properties as its analogs.

Q & A

Q. What are the established synthetic routes for Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A common approach involves:

Sulfonylation : Reacting piperazine derivatives with 3,4-dichlorophenyl sulfonyl chloride under basic conditions (e.g., K₂CO₃ in ethanol) .

Esterification : Introducing the ethyl acetate group via nucleophilic substitution or coupling reactions.

Oxidation : Converting intermediates to the 3-oxo-piperazinyl moiety using oxidizing agents like KMnO₄ or Dess-Martin periodinane .
Optimization strategies:

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Purify via silica gel chromatography (eluent: EtOAc/hexane 1:1) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer : Structural validation requires:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., sulfonyl and ester groups) .
  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., piperazinyl ring conformation) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 418.02) .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and ketone) .

Q. What preliminary biological activities have been reported for this compound, and what assays are used for screening?

  • Methodological Answer : The compound exhibits antagonistic activity at the bradykinin B1 receptor (IC₅₀ ~50 nM) . Key assays:
  • Radioligand Binding : Displacement of 3^3H-Lys-des-Arg⁹-BK in HEK293 cells expressing human B1 receptors .
  • Functional Assays : Inhibition of calcium flux in response to B1 agonists (e.g., des-Arg⁹-BK) .
  • Selectivity Testing : Cross-screening against related receptors (e.g., B2, GPCRs) to confirm specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperazinyl or sulfonyl groups) affect biological potency and selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • 3,4-Dichlorophenyl Group : Critical for B1 receptor binding; replacing chlorine with fluorine reduces potency by ~10-fold .
  • Piperazinyl Carbonyl : The 3-oxo group enhances hydrogen bonding with receptor residues (e.g., Tyr³⁹⁸) .
  • Ethyl Ester : Hydrolysis to the carboxylic acid metabolite decreases bioavailability but improves solubility .
    Experimental Design :
  • Synthesize analogs via parallel synthesis.
  • Test in vitro binding affinity and functional activity.
  • Perform molecular docking (e.g., using AutoDock Vina) to predict interactions .

Q. What mechanisms underlie the compound’s receptor binding, and how can computational modeling guide optimization?

  • Methodological Answer : Computational studies suggest:
  • Key Interactions : Sulfonyl oxygen forms hydrogen bonds with Lys¹¹⁰ and Tyr³⁹⁸ of the B1 receptor .
  • Hydrophobic Pocket : The dichlorophenyl group occupies a lipophilic pocket near Leu¹¹² .
    Methodology :
  • Perform homology modeling of the B1 receptor using templates like PDB 6PT2.
  • Conduct molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .

Q. How does the compound’s stability vary under physiological conditions, and what degradation pathways are observed?

  • Methodological Answer : Stability studies in simulated physiological media (pH 7.4 PBS, 37°C) show:
  • Ester Hydrolysis : Rapid conversion to the carboxylic acid derivative (t₁/₂ ~2 hours) .
  • Oxidative Degradation : The 3-oxo-piperazinyl group is susceptible to metabolic oxidation (e.g., by CYP3A4) .
    Experimental Protocol :
  • Incubate the compound in liver microsomes or S9 fractions.
  • Analyze degradation products via LC-MS/MS .
  • Use accelerated stability testing (40°C/75% RH) to predict shelf-life .

Data Contradictions and Resolution

  • Synthesis Yield Discrepancies :

    • Issue : Yields vary between 30% (direct sulfonylation) and 55% (microwave-assisted synthesis) .
    • Resolution : Optimize reaction time and temperature (e.g., microwave at 100°C for 10 minutes reduces side reactions) .
  • Biological Activity Variability :

    • Issue : IC₅₀ values differ across cell lines (e.g., HEK293 vs. CHO cells) .
    • Resolution : Standardize assays using receptor-overexpressing cell lines and control for endogenous receptor expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.